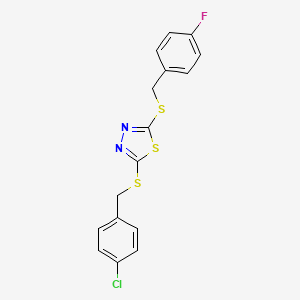
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE
Overview
Description
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE typically involves the reaction of 4-chlorobenzyl chloride and 4-fluorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which cyclize to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-CHLOROBENZYL)THIO)-1,3,4-THIADIAZOLE
- 5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE
- 2-((4-CHLOROBENZYL)THIO)-5-METHYL-1,3,4-THIADIAZOLE
Uniqueness
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE is unique due to the presence of both 4-chlorobenzyl and 4-fluorobenzyl groups, which can impart distinct biological activities and chemical properties. The combination of these substituents can enhance the compound’s efficacy and selectivity in various applications compared to similar compounds with only one type of substituent.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2S3/c17-13-5-1-11(2-6-13)9-21-15-19-20-16(23-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSCZDKLPTZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4770330.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4770336.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]-6-fluorobenzamide](/img/structure/B4770337.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1-piperidinylbenzamide](/img/structure/B4770343.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B4770354.png)
![(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4770359.png)
![6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4770372.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4770392.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B4770398.png)
![benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4770402.png)
![4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4770412.png)

![N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4770444.png)

